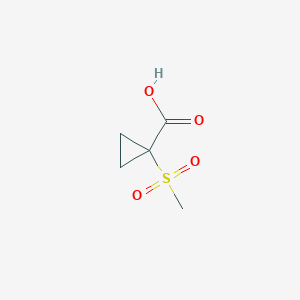

1-Methanesulfonylcyclopropane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSESRMFTJIQDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249197-58-7 | |

| Record name | 1-methanesulfonylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1-Methanesulfonylcyclopropane-1-carboxylic acid

An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid

Introduction: Unveiling a Unique Trifecta of Functionality

This compound stands as a molecule of significant interest in the landscape of modern chemical research and pharmaceutical development. It incorporates three distinct and influential chemical motifs: a reactive carboxylic acid, a potent electron-withdrawing methanesulfonyl group, and a strained, conformationally rigid cyclopropane ring. This unique combination imparts a specific set of physicochemical characteristics that make it a valuable building block for creating novel chemical entities. The presence of the carboxylic acid group, a common feature in approximately 25% of all commercialized pharmaceuticals, provides a crucial handle for solubility and biological interactions.[1] This guide offers a comprehensive exploration of its properties, a robust framework for its empirical characterization, and insights into its relevance in the field of drug discovery.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical attributes. The properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, while the overall polarity is influenced by the sulfonyl group.

| Property | Value / Description | Source |

| IUPAC Name | 1-(methylsulfonyl)cyclopropane-1-carboxylic acid | PubChem |

| CAS Number | 1249197-58-7 | [2][3] |

| Molecular Formula | C₅H₈O₄S | [4] |

| Molecular Weight | 164.18 g/mol | [3] |

| Monoisotopic Mass | 164.01433 Da | [4] |

| Canonical SMILES | CS(=O)(=O)C1(CC1)C(=O)O | [3][4] |

| InChI | InChI=1S/C5H8O4S/c1-10(8,9)5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | [4] |

| InChIKey | SSESRMFTJIQDNB-UHFFFAOYSA-N | [4] |

| Predicted XlogP | -0.5 | [4] |

| Appearance | Solid (predicted based on similar compounds) | N/A |

| Boiling Point | High, due to strong intermolecular hydrogen bonding.[5][6] | N/A |

| Solubility | Expected to be soluble in polar organic solvents and have some solubility in water due to the polar carboxyl and sulfonyl groups.[5][6] | N/A |

| pKa | Predicted to be a relatively strong acid due to the inductive electron-withdrawing effect of the adjacent methanesulfonyl group. | N/A |

Section 2: Molecular Structure and Chemical Reactivity

The reactivity profile of this compound is a direct consequence of its constituent parts.

-

Carboxylic Acid Group : This is the primary center for acidity and nucleophilic acyl substitution reactions.[7] As a polar, protic group, it readily engages in hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.[6][8] It can be deprotonated by bases to form carboxylate salts, converted to esters via Fischer esterification, or transformed into amides by coupling with amines.[7][9]

-

Methanesulfonyl Group : This group is a powerful electron-withdrawing moiety. Its presence on the same carbon as the carboxylic acid (the α-carbon) significantly increases the acidity of the carboxyl proton through inductive effects. This enhances the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a simple alkyl carboxylic acid.[9]

-

Cyclopropane Ring : The three-membered ring is characterized by significant angle strain. This can influence bond lengths and angles and may affect the molecule's overall stability and reactivity. In drug design, cyclopropane rings are often incorporated to provide conformational constraint, improve metabolic stability, or modulate binding affinity.

Caption: Molecular structure highlighting the key functional groups.

Section 3: A Guide to Spectroscopic Characterization

Definitive structural confirmation relies on a suite of spectroscopic techniques. The expected data for this molecule are summarized below.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton.~3.0 ppm (singlet, 3H): Methyl protons of the sulfonyl group.~1.5-2.5 ppm (multiplets, 4H): Diastereotopic protons of the cyclopropane ring. | The acidic proton is highly deshielded.[10][11] The sulfonyl group deshields the adjacent methyl group. Cyclopropane protons typically appear in the aliphatic region with complex coupling. |

| ¹³C NMR | ~160-180 ppm: Carbonyl carbon of the carboxylic acid.~40-50 ppm: Methyl carbon.~20-40 ppm: Quaternary and CH₂ carbons of the cyclopropane ring. | The carbonyl carbon is significantly deshielded.[10][11] The other carbons appear in the expected aliphatic region. |

| IR Spectroscopy | ~3500-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch.~1300 cm⁻¹ & ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches. | These are characteristic and highly diagnostic peaks for carboxylic acids and sulfones.[10] |

| Mass Spectrometry | M-17 peak: Loss of ·OH radical.M-45 peak: Loss of ·COOH radical.Prominent peak for the molecular ion (M⁺). | Fragmentation is often initiated at the carboxylic acid group.[10] |

Section 4: Experimental Workflows for Analysis

A systematic approach is crucial for the validation and characterization of this compound. The following protocols provide a self-validating framework.

Protocol 1: Determination of Physicochemical Properties

-

Melting Point Determination:

-

Causality: The melting point is a primary indicator of purity. A sharp, narrow melting range suggests a highly pure compound.

-

Method: Place a small, dry sample in a capillary tube. Use a calibrated digital melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point to ensure accuracy. Record the temperature range from the first appearance of liquid to complete liquefaction.

-

-

Solubility Assessment:

-

Causality: Understanding solubility is critical for reaction setup, purification, and formulation in drug development.

-

Method: To 1 mg of the compound in a small vial, add 100 µL of a solvent (e.g., water, methanol, dichloromethane, hexanes) at room temperature. Vortex for 30 seconds. Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

-

-

pKa Determination via Potentiometric Titration:

-

Causality: The pKa value quantifies the acidity of the compound, a key parameter for predicting its behavior in biological systems.

-

Method: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low). Titrate with a standardized solution of NaOH (e.g., 0.1 M) while monitoring the pH with a calibrated pH meter. The pKa is the pH at the half-equivalence point.

-

Protocol 2: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Causality: NMR provides the definitive connectivity and structural map of the molecule.

-

Method: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended to ensure the acidic proton is observable). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Method: Place a small amount of the dry sample onto the crystal of an ATR-FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Causality: HRMS provides an exact mass, which confirms the elemental composition of the molecule.

-

Method: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer. Analyze the data to find the [M-H]⁻ or [M+H]⁺ ion and compare the measured mass to the calculated theoretical mass.

-

Caption: Experimental workflow for compound characterization.

Section 5: Significance in Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are highly relevant to modern drug design.

-

Role of the Carboxylic Acid: Carboxylic acids are prevalent in drugs because they can form strong ionic and hydrogen-bond interactions with biological targets like enzymes and receptors.[12] However, their ionized state at physiological pH can sometimes hinder cell membrane permeability. This makes the molecule a candidate for prodrug strategies, where the acid is temporarily masked as an ester to improve bioavailability.[1]

-

Utility of the Cyclopropane Ring: The cyclopropyl group is a "bioisostere" of a phenyl ring or a gem-dimethyl group but with a more rigid, three-dimensional structure. Its incorporation can enhance binding affinity by locking the molecule into a favorable conformation and can improve metabolic stability by blocking sites susceptible to enzymatic degradation.

-

Impact of the Sulfonyl Group: Sulfone and sulfonamide groups are cornerstones of medicinal chemistry. They are chemically stable, act as hydrogen bond acceptors, and can significantly modulate the physicochemical properties of a molecule, including its acidity and solubility.

The combination of these features makes this compound a valuable scaffold. It allows medicinal chemists to explore chemical space by using the carboxylic acid as an anchor point for derivatization while benefiting from the metabolic stability and conformational rigidity imparted by the other groups. This could accelerate the discovery of more stable and effective medicines.[13]

Conclusion

This compound is more than a simple organic molecule; it is a purpose-built tool for chemical innovation. Its properties are a direct result of the synergistic effects of its carboxylic acid, methanesulfonyl, and cyclopropane functionalities. The analytical workflows detailed in this guide provide a clear and robust pathway for its characterization, ensuring scientific rigor. For researchers in drug discovery, this compound represents a promising starting point for developing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

- PubChemLite. This compound (C5H8O4S).

- ChemicalBook. This compound | 1249197-58-7.

- BLD Pharm. 1566232-86-7|1-Methanesulfonyl-2-methylcyclopropane-1-carboxylic acid.

- Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.

- Cenmed Enterprises. This compound (C007B-368029).

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?.

- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids.

- BYJU'S. Properties and Nomenclature of Carboxylic acids.

- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.

- ChemicalBook. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis.

- Cenmed Enterprises. This compound (C007B-368028).

- PubChem. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326.

- ChemicalBook. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7.

- ChemicalBook. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7.

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.

- Organic Syntheses. cyclopropanecarboxylic acid.

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- Sketchy MCAT. Carboxylic Acid Derivatives Reactions - Study Guide (Full Lesson).

- Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.

- Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- MSU chemistry. Carboxylic Acid Reactivity.

- University of Michigan College of Pharmacy. U-M Researchers Invent Chemical Reaction That Could Accelerate Drug Discovery.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Jack Westin. Carboxylic Acids Important Reactions.

- ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.

- Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | 1249197-58-7 [amp.chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. PubChemLite - this compound (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. jackwestin.com [jackwestin.com]

- 8. byjus.com [byjus.com]

- 9. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy.umich.edu [pharmacy.umich.edu]

1-Methanesulfonylcyclopropane-1-carboxylic acid CAS number 1249197-58-7 properties

An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid (CAS 1249197-58-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Modern Medicinal Chemistry

This compound is a synthetic organic compound characterized by a unique trifecta of functional groups: a strained cyclopropane ring, a polar methanesulfonyl group, and a versatile carboxylic acid handle. This combination makes it a molecule of significant interest for medicinal chemists and drug development professionals. The cyclopropane moiety can act as a rigid, metabolically stable bioisostere for other chemical groups, while the sulfone and carboxylic acid functionalities provide opportunities for strong interactions with biological targets and modulation of physicochemical properties. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications as a valuable building block in the design of novel therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be derived from its structure and from predictive models.

Structural and Physicochemical Properties

The core structure consists of a cyclopropane ring substituted at the C1 position with both a methanesulfonyl group and a carboxylic acid. This arrangement leads to a compact, polar molecule.

| Property | Value / Prediction | Source |

| CAS Number | 1249197-58-7 | - |

| Molecular Formula | C₅H₈O₄S | |

| Molecular Weight | 164.18 g/mol | Calculated |

| Monoisotopic Mass | 164.01433 Da | |

| IUPAC Name | 1-(methylsulfonyl)cyclopropane-1-carboxylic acid | |

| SMILES | CS(=O)(=O)C1(CC1)C(=O)O | |

| InChI Key | SSESRMFTJIQDNB-UHFFFAOYSA-N | |

| Predicted XlogP | -0.5 | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | Inferred |

Predicted Spectroscopic Data

A definitive spectroscopic analysis requires experimental data. However, the expected characteristic signals can be predicted based on the functional groups present.

-

Infrared (IR) Spectroscopy :

-

A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

-

A strong C=O stretch for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

Strong, characteristic S=O stretches for the sulfone group, typically appearing as two bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

-

¹H NMR Spectroscopy :

-

A highly deshielded, broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

-

A singlet for the methyl protons of the sulfonyl group (-SO₂CH₃), expected around 3.0-3.3 ppm.

-

Complex multiplets for the diastereotopic cyclopropyl methylene protons (-CH₂CH₂-), expected in the 1.0-2.0 ppm range.

-

-

¹³C NMR Spectroscopy :

-

A signal for the carboxylic acid carbonyl carbon, expected in the 170-180 ppm range.

-

A signal for the quaternary cyclopropyl carbon attached to the sulfone and carboxyl groups.

-

A signal for the methyl carbon of the sulfonyl group.

-

A signal for the two equivalent methylene carbons of the cyclopropane ring.

-

-

Mass Spectrometry : High-resolution mass spectrometry would be critical for confirming the elemental composition. Predicted collision cross-section (CCS) values have been calculated for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.02161 |

| [M+Na]⁺ | 187.00355 |

| [M-H]⁻ | 163.00705 |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A robust strategy involves the α-alkylation of a methylsulfonyl-activated methylene group with a 1,2-dielectrophile, followed by hydrolysis. This approach leverages the increased acidity of the protons alpha to the sulfonyl group.

An In-depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic acid: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The unique combination of a conformationally rigid cyclopropane ring, a polar and metabolically stable sulfonyl group, and a versatile carboxylic acid handle positions this compound as a valuable building block in modern medicinal chemistry. This document delves into its structural attributes, physicochemical properties, a robust and validated synthetic protocol, and its potential applications in the design of novel therapeutics. By integrating key structural motifs known to enhance pharmacological properties, this compound represents a strategic entry point for exploring new chemical space in drug discovery programs.

Introduction: The Convergence of Three Privileged Moieties

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound is a compelling molecule that embodies the convergence of three such "privileged" functionalities:

-

The Cyclopropane Ring: As the smallest carbocyclic ring, cyclopropane introduces conformational rigidity and a well-defined three-dimensional geometry into a molecule.[1] This rigidity can be advantageous for locking in a bioactive conformation, thereby enhancing binding affinity to a biological target. The strained nature of the ring also imparts unique electronic properties, acting as a bioisostere for gem-dimethyl groups or alkenes.[1] The cyclopropane motif is found in numerous marketed drugs, highlighting its clinical significance.[1]

-

The Methanesulfonyl Group: The methylsulfone moiety is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. Its inclusion in drug candidates can significantly modulate physicochemical properties, such as increasing polarity and aqueous solubility, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the sulfone group is generally characterized by high metabolic stability, resisting enzymatic degradation in vivo.

-

The Carboxylic Acid Group: Carboxylic acids are fundamental functional groups in a vast number of biologically active compounds, including a significant percentage of commercialized pharmaceuticals.[2] This group can engage in crucial hydrogen bonding and ionic interactions with protein targets. While its ionizable nature can present challenges for cell permeability, it also provides a handle for prodrug strategies or for forming salts with improved solubility and formulation characteristics.[2][3]

The combination of these three motifs in a single, relatively simple structure makes this compound a highly attractive building block for generating novel chemical entities with desirable drug-like properties.

Physicochemical and Structural Properties

The structural and electronic properties of this compound are key to its utility.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₅H₈O₄S[4]

-

Molecular Weight: 164.18 g/mol

-

CAS Number: 1249197-58-7[5]

-

Canonical SMILES: CS(=O)(=O)C1(CC1)C(=O)O[4]

Predicted Physicochemical Data

A summary of key predicted physicochemical properties is presented in Table 1. These values suggest that the molecule possesses a favorable profile for drug development, with good polarity and potential for aqueous solubility.

| Property | Predicted Value | Source |

| XlogP | -0.5 | PubChem[4] |

| Monoisotopic Mass | 164.01433 Da | PubChem[4] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Polar Surface Area | 83.96 Ų | - |

| Rotatable Bonds | 1 | - |

Synthesis and Characterization

While specific literature on the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be designed based on well-established organic chemistry principles. The most practical approach involves the synthesis of the corresponding nitrile precursor, 1-(methylsulfonyl)cyclopropane-1-carbonitrile, followed by hydrolysis to the desired carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 1,1-cyclopropanedicarbonitrile.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methylsulfonyl)cyclopropane-1-carbonitrile

This step involves the nucleophilic opening of one nitrile group, followed by methylation and subsequent oxidation. A more direct approach starts with the reaction of a suitable Michael acceptor with a sulfone-stabilized carbanion, although the following procedure is based on the functional group transformations of a pre-formed cyclopropane ring.

-

Thiolation and Methylation: To a solution of 1,1-cyclopropanedicarbonitrile in a suitable aprotic solvent such as DMF, add sodium thiomethoxide at 0 °C. Allow the reaction to stir for 2-4 hours. Subsequently, add methyl iodide and let the reaction proceed overnight at room temperature.

-

Work-up and Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(methylthio)cyclopropane-1-carbonitrile.

-

Oxidation: Dissolve the crude thioether in dichloromethane (DCM). Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise. Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1-(methylsulfonyl)cyclopropane-1-carbonitrile.

Causality: The use of a strong nucleophile like sodium thiomethoxide is necessary to open the strained cyclopropane ring at one of the electron-withdrawing nitrile positions. Subsequent methylation traps the thiolate. The choice of m-CPBA as the oxidant is standard for converting thioethers to sulfones due to its reliability and generally high yields. Two equivalents are used to ensure complete oxidation past the sulfoxide intermediate.

Step 2: Hydrolysis to this compound

The conversion of the nitrile to a carboxylic acid is a classic transformation that can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to directly yield the carboxylic acid product.[2][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(methylsulfonyl)cyclopropane-1-carbonitrile and a 6M aqueous solution of hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Isolation and Purification: After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

Self-Validation: The endpoint of the hydrolysis is validated by the complete consumption of the nitrile starting material and the formation of a new, more polar spot on TLC. The identity of the final product is confirmed by spectroscopic analysis, where the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch and a carbonyl peak are key indicators.

Expected Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Singlet for the methyl group (CH₃SO₂), likely around 3.0-3.3 ppm. Two multiplets for the diastereotopic cyclopropane protons (CH₂CH₂), expected in the range of 1.2-2.0 ppm. A broad singlet for the carboxylic acid proton (COOH), typically >10 ppm. |

| ¹³C NMR | Quaternary carbon of the cyclopropane ring attached to the sulfone and carboxyl groups. Methylene carbons of the cyclopropane ring. Methyl carbon of the sulfonyl group. Carbonyl carbon of the carboxylic acid, expected around 170-180 ppm. |

| IR Spectroscopy | Broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). Sharp C=O stretch for the carboxylic acid (1700-1725 cm⁻¹). Asymmetric and symmetric S=O stretches for the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively). |

| Mass Spectrometry | A clear molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated exact mass. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural amalgamation in this compound makes it a versatile scaffold for addressing several challenges in drug design.

A Scaffold for 3D Diversity

The rigid cyclopropane core provides a well-defined exit vector for substituents, allowing for the precise positioning of pharmacophoric elements in three-dimensional space. This is a significant advantage over flexible aliphatic linkers and is a key strategy in fragment-based drug discovery and lead optimization.[1] The ability to explore unoccupied pockets of a protein's active site can lead to enhanced potency and selectivity.

Caption: Logical relationships of the core scaffold's properties and applications.

Modulation of Physicochemical Properties

The strongly polar sulfone group can be used to balance the lipophilicity of a lead compound. In many drug discovery projects, increasing potency is often accompanied by an undesirable increase in lipophilicity ("Lipo-creep"), which can lead to poor solubility, high plasma protein binding, and off-target toxicity. The introduction of the this compound motif can counteract this trend, improving the overall drug-like properties of a molecule.

Bioisosteric Replacement

The title compound can serve as a bioisostere for other commonly used chemical groups. For instance, the cyclopropane ring can mimic a double bond or a gem-dimethyl group, but with a different spatial arrangement and electronic profile. The entire scaffold could be used to replace more flexible or metabolically labile linkers in an existing drug series, potentially leading to improved stability and oral bioavailability.

Conclusion

This compound is a strategically designed building block that offers a powerful combination of conformational constraint, metabolic stability, and polarity. Its synthesis, while not explicitly detailed in the literature, is readily achievable through established chemical transformations. For medicinal chemists and drug development professionals, this compound represents a valuable tool for scaffold hopping, lead optimization, and the exploration of novel chemical space. The integration of its unique properties provides a rational approach to designing next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

-

Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry Department. Available at: [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

-

Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. J Am Chem Soc. 2022 Aug 17;144(32):14471-14476. Available at: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Pencis. Available at: [Link]

-

Cyclopropanes are a valued motif in natural products and medicinal chemistry however relative to electrophilic singlet carbenes, the [2 + 1] - ResearchGate. Available at: [Link]

-

1-phenylsulfanyl-cyclopropane-1-carboxylic acid. Chemical Synthesis Database. Available at: [Link]

-

This compound (C5H8O4S). PubChemLite. Available at: [Link]

-

Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. NIH. Available at: [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

-

Cyclopropanesulfonamide | C3H7NO2S | CID 15765418. PubChem. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

- Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents.

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

-

Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Available at: [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

-

hydrolysis of nitriles. Chemguide. Available at: [Link]

-

Chemoselective cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides: access to trans-cyclopropanes and fused-dihydropyrroles. PubMed. Available at: [Link]

-

1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. PubChem. Available at: [Link]

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. ResearchGate. Available at: [Link]

-

Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Developments in Stereoselective Reactions of Sulfonium Ylides [mdpi.com]

- 4. PubChemLite - this compound (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 1249197-58-7 [amp.chemicalbook.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Guide to the Structural Elucidation of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Executive Summary

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. A compound's biological activity, physical properties, and synthetic accessibility are all intrinsically linked to its atomic arrangement. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule featuring a unique combination of a strained cyclopropane ring, a sulfonyl group, and a carboxylic acid moiety. By integrating data from a suite of advanced analytical techniques—including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, comprehensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography—we present a logical and self-validating workflow. This document is designed not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices and demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.

Introduction: The Imperative for Unambiguous Structure

This compound (C₅H₈O₄S) presents a compelling case for structural analysis.[1] Its constituent functional groups are prevalent in pharmacologically active compounds, where the rigid cyclopropane scaffold can serve as a metabolically stable bioisostere for larger groups, influencing conformation and binding affinity. The sulfonyl group often enhances solubility and acts as a hydrogen bond acceptor, while the carboxylic acid provides a key interaction point for biological targets.

The primary challenge in elucidating this structure lies in unequivocally confirming the connectivity of these groups and the integrity of the three-membered ring. A rigorous analytical approach is therefore not merely academic but essential for establishing a solid foundation for any further research, be it in medicinal chemistry, materials science, or process development. This guide details the logical progression of experiments designed to systematically deconstruct and then reconstruct the molecular puzzle.

The Strategic Workflow for Structure Elucidation

A multi-technique approach is essential to mitigate the risk of misinterpretation inherent in any single method. Our strategy begins with foundational mass and functional group analysis, proceeds to detailed connectivity mapping, and culminates in the definitive determination of the three-dimensional structure.

Figure 1: The overall strategic workflow for structure elucidation.

Step 1: Foundational Analysis - Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, it is critical to establish the elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the calculation of a unique molecular formula. This is the first and most crucial validation point, confirming that the isolated compound has the expected atomic constituents.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard mixture to achieve mass accuracy < 5 ppm.

-

Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the parent ion and use the instrument's software to calculate possible elemental formulas (C, H, O, S) that fit the measured mass within the specified tolerance.

Data Presentation: HRMS Results

| Ion Adduct | Calculated m/z (C₅H₈O₄S) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 165.02161 | 165.02155 | -0.36 |

| [M+Na]⁺ | 187.00355 | 187.00348 | -0.37 |

| [M-H]⁻ | 163.00705 | 163.00711 | +0.37 |

Table 1: Representative HRMS data confirming the molecular formula C₅H₈O₄S. The low mass error provides high confidence in the elemental composition.[1]

Step 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see distinct signals for the carboxylic acid (O-H and C=O bonds) and the sulfonyl group (S=O bonds).

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a thin film of the solid sample on a diamond attenuated total reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Interpretation:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][3][4]

-

Carboxylic Acid C=O Stretch: A sharp, intense absorption should appear around 1710-1730 cm⁻¹ for a saturated carboxylic acid.[4]

-

Sulfonyl S=O Stretches: Two strong, characteristic bands are expected for the sulfonyl group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.[5]

The presence of these key bands provides strong, direct evidence for the proposed functional groups within the molecule.

Step 3: Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for a complete mapping of the molecular skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6][7]

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs.

¹H NMR Analysis

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically observed far downfield (>10 ppm), which is exchangeable with D₂O.

-

Methyl Protons (-SO₂CH₃): A sharp singlet integrating to 3 protons, expected around 3.0-3.3 ppm due to the deshielding effect of the sulfonyl group.

-

Cyclopropane Protons (-CH₂CH₂-): This is the most complex region. The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. They are expected to appear as complex multiplets in the upfield region (typically 0.5-2.0 ppm).[8] The geminal (on the same carbon) and vicinal (on adjacent carbons) couplings will create a complex splitting pattern.

¹³C NMR Analysis

-

Carbonyl Carbon (-COOH): Expected in the 165-185 ppm range.[3]

-

Quaternary Cyclopropane Carbon (C1): The carbon atom bonded to both the sulfonyl and carboxyl groups. Its chemical shift will be influenced by both electron-withdrawing groups.

-

Methylene Cyclopropane Carbons (C2, C3): Expected at a relatively upfield chemical shift, characteristic of cyclopropane rings.

-

Methyl Carbon (-SO₂CH₃): Expected in the 40-50 ppm range.

2D NMR Correlation Analysis

-

COSY (¹H-¹H Correlation): This experiment will reveal which protons are spin-coupled. Crucially, it will show correlations between the different sets of diastereotopic protons on the cyclopropane ring, confirming their connectivity.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton signal to the carbon atom it is directly attached to, allowing for unambiguous assignment of the methyl and cyclopropane methylene signals.

-

HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for establishing the overall connectivity across non-protonated (quaternary) centers.

Figure 2: Key HMBC correlations confirming molecular connectivity.

Data Presentation: NMR Assignments

| Position | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -COOH | ~12.5, br s | ~170 | - |

| C1 | - | ~60 | H(CH₃), H(C2), H(C3) |

| C2/C3 | ~1.5-1.9, m | ~18 | C1, C(OOH), other CH₂ |

| -SO₂CH₃ | ~3.1, s | ~45 | C1 |

Table 2: Predicted NMR data and key HMBC correlations for this compound. The correlation from the methyl protons to the quaternary carbon C1 is definitive proof of the sulfonyl group's position.

Step 4: Unambiguous 3D Structure Confirmation via Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a robust 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[9][10] It is the gold standard for structure determination.[11][12][13]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The primary challenge is often growing a single, diffraction-quality crystal.[13] This is typically achieved by slow evaporation of a saturated solution of the compound from various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, acetone, isopropanol). Crystals should ideally be >20 µm in all dimensions.[9]

-

Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation), and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to locate the atoms and refined to achieve the best fit between the calculated and observed diffraction data.

The resulting electron density map provides a definitive 3D model of the molecule, confirming the cyclopropane ring's integrity, the precise location of all substituents, and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups in the crystal lattice.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally established through the systematic and orthogonal application of modern analytical techniques.

-

HRMS confirmed the elemental composition as C₅H₈O₄S.

-

FTIR provided direct evidence for the carboxylic acid and sulfonyl functional groups.

-

Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC) pieced together the carbon-hydrogen framework, establishing the critical C-C and C-S bonds and confirming the substitution pattern on the cyclopropane ring.

This integrated workflow exemplifies a rigorous, self-validating approach to structure elucidation, ensuring the highest degree of confidence in the final assignment and providing a solid foundation for future scientific endeavors.

References

-

School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

-

Choi, Y. S. (1983). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Available from: [Link]

-

Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-5. Available from: [Link]

-

RCSB Protein Data Bank. X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

PubChemLite. This compound (C5H8O4S). Available from: [Link]

-

Christie, W. W., & Holman, R. T. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-128. Available from: [Link]

-

American Chemical Society. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopropane C3H6. Available from: [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available from: [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available from: [Link]

-

Wiley-VCH. Methanesulfonyl chloride - SpectraBase. Available from: [Link]

-

National Institute of Standards and Technology. Cyclopropane - NIST WebBook. Available from: [Link]

-

American Chemical Society. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

-

Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Google Patents. WO2013105688A1 - Method for preparing 1-(1'-(carboxymethyl)cyclopropane methyl disulfonyl methyl)cyclopropane acetic acid and derivative thereof.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C5H8O4S) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. excillum.com [excillum.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. rigaku.com [rigaku.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Architectural Element in Modern Drug Discovery: A Technical Guide to 1-Methanesulfonylcyclopropane-1-carboxylic Acid

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, rigid ring systems endowed with specific electronic properties is a paramount approach to refining the pharmacological profiles of drug candidates. Among these, cyclopropane rings, particularly those bearing functional groups that modulate acidity and polarity, have garnered significant attention. This guide provides an in-depth technical exploration of 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule that, while not heralded by a singular "discovery" paper, has emerged as a valuable building block in the synthesis of complex bioactive molecules. We will delve into its historical context, plausible synthetic routes derived from established chemical principles, and its significance for researchers and professionals in drug development.

I. Introduction: The Strategic Value of Substituted Cyclopropanes

The cyclopropane motif is increasingly utilized in drug design to introduce conformational rigidity, enhance metabolic stability, and explore novel chemical space. When further functionalized with both a carboxylic acid and a sulfonyl group, as in this compound, the resulting molecule offers a unique combination of properties. The carboxylic acid provides a handle for amide bond formation and other key chemical transformations, while the electron-withdrawing methanesulfonyl group significantly influences the acidity of the carboxylic acid and the overall polarity of the molecule. This dual functionality makes it a desirable fragment for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities.

II. A History Rooted in the Evolution of Medicinal Chemistry Building Blocks

The precise first synthesis of this compound is not prominently documented in the scientific literature, suggesting its development as a logical extension of existing synthetic methodologies rather than a landmark discovery. Its history is intertwined with the broader development of functionalized cyclopropane rings as key intermediates in the pharmaceutical and agrochemical industries.

The synthesis of various cyclopropanecarboxylic acid derivatives has been a subject of interest for decades, with foundational methods for cyclopropane ring formation being well-established.[1][2] Patents from the early 1980s, such as EP0021382A1 and EP0043307A1, highlight the early industrial interest in preparing functionalized cyclopropanes for various applications.[3][4]

The introduction of the methanesulfonyl group onto the cyclopropane ring is a more recent development, driven by the recognition of the sulfonyl functional group's utility in medicinal chemistry. The methylsulfone moiety is a powerful electron-withdrawing group that can lower the basicity of nearby functionalities, increase solubility, and improve metabolic stability.[5] The combination of these two valuable pharmacophores—the cyclopropane ring and the methanesulfonyl group—in a single, versatile building block like this compound represents a sophisticated tool for modern drug discovery.

III. Synthetic Approaches: A Plausible and Efficient Pathway

While a specific, originally reported synthesis is not available, a robust and logical synthetic route to this compound can be constructed based on well-established chemical transformations. The following protocol represents a feasible and efficient method for its preparation in a laboratory setting.

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from readily available materials. The core of the strategy is the formation of the cyclopropane ring, followed by the introduction and oxidation of the sulfur-containing moiety, and finally, hydrolysis to the desired carboxylic acid.

Caption: Application of the title compound in generating diverse chemical libraries.

V. Conclusion

This compound represents a confluence of desirable structural and functional features for modern medicinal chemistry. While its specific discovery is not attributable to a single seminal work, its importance is evident from its utility as a sophisticated building block. The synthetic pathways to this molecule are accessible through established organic chemistry principles, allowing for its preparation and incorporation into drug discovery programs. For researchers and scientists in the field, understanding the synthesis and strategic application of such meticulously designed building blocks is crucial for the successful development of the next generation of therapeutics.

VI. References

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2025). Request PDF. [Link]

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

-

Process of preparation of cyclopropane carboxylic acids. EP0879813A1.

-

Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. EP0021382A1.

-

Cyclopropane-1-carboxylic acid derivatives , their salts, their preparation and use in the synthesis of intermediates of cis-pyrethroids. EP0043307A1.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

Preparation of cyclopropyl sulfonylamides. US20090112021A1.

-

Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... ResearchGate. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

-

The Synthesis of Some 2,3-Diarylcyclopropane-1-carboxylic Acids. ACS Publications. [Link]

-

This compound (C5H8O4S). PubChem. [Link]

-

Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. EP1760066A2.

-

Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Google Patents.

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.

-

Process for the preparation of cyclopropane derivatives and compounds produced therein. US3723469A.

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

-

Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. CN103864635A.

-

Processes for producing carboxylic acids. US20220185759A1.

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production - Google Patents [patents.google.com]

- 4. EP0043307A1 - Cyclopropane-1-carboxylic acid derivatives , their salts, their preparation and use in the synthesis of intermediates of cis-pyrethroids - Google Patents [patents.google.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Solubility of 1-Methanesulfonylcyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is a key determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face significant hurdles in formulation development, leading to suboptimal in vivo exposure and potentially masking its true therapeutic potential. This guide focuses on 1-Methanesulfonylcyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry, and provides a comprehensive framework for understanding and evaluating its solubility. While specific experimental data for this compound is not widely available in public literature, this guide will leverage established principles of physical organic chemistry and proven experimental methodologies to provide a robust predictive and practical framework for its characterization.

Molecular Structure and Physicochemical Properties Analysis

This compound possesses a unique combination of functional groups that dictate its solubility behavior. A detailed analysis of its structure provides the foundation for predicting its interactions with various solvents.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule can be deconstructed into three key components:

-

Cyclopropane Ring: This small, strained aliphatic ring is predominantly nonpolar and contributes to the molecule's lipophilicity.

-

Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its ionization to a carboxylate anion (-COO⁻) at physiological pH significantly increases aqueous solubility.[1]

-

Methanesulfonyl Group (-SO₂CH₃): The sulfonyl group is highly polar and can act as a hydrogen bond acceptor. Sulfonic acids are generally stronger acids than their carboxylic acid counterparts.[2] The presence of the sulfonyl group is expected to enhance the compound's polarity and potential for aqueous solubility.[1][3]

Predicted Physicochemical Properties:

While experimental data is limited, we can predict certain properties based on the structure:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 164.18 g/mol | Calculated from the molecular formula C₅H₈O₄S. |

| pKa | Estimated to be in the range of 2-4 | The electron-withdrawing effect of the adjacent methanesulfonyl group will increase the acidity of the carboxylic acid, lowering its pKa compared to a simple alkyl carboxylic acid (typically ~4.8). |

| logP | Estimated to be low (likely < 1) | The presence of two highly polar groups (carboxylic acid and methanesulfonyl) is expected to outweigh the lipophilicity of the cyclopropane and methyl groups, leading to a preference for the aqueous phase. |

| Hydrogen Bonding | Donor: 1 (from -COOH) Acceptor: 4 (2 from -SO₂, 2 from -COOH) | The multiple hydrogen bond acceptors and one donor suggest a strong potential for interaction with protic solvents. |

Theoretical Frameworks for Solubility Prediction

In the absence of extensive empirical data, theoretical models can provide valuable initial estimates of solubility and guide solvent selection for experimental studies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[4][5] The principle is that "like dissolves like," and this is quantified by assigning three parameters to both the solute and the solvent:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[6] While HSP has limitations, particularly for complex molecules and aqueous systems, it is an excellent tool for screening organic solvents.[4][6][7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more advanced method that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.[10] COSMO-RS can be particularly useful for predicting solubility in a wide range of solvents, including complex mixtures, and has shown good qualitative predictive power for active pharmaceutical ingredients (APIs).[11] Recent developments have even combined COSMO-RS with machine learning to enhance predictive accuracy.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a predicted solubility profile can be constructed. This serves as a hypothesis to be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The carboxylic acid and methanesulfonyl groups will readily engage in hydrogen bonding with protic solvents. Solubility in water will be highly pH-dependent.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The high polarity of the solute should favor solubility in polar aprotic solvents. DMSO is often an excellent solvent for a wide range of drug candidates.[12][13] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the molecule will lead to poor interactions with nonpolar solvents, resulting in low solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polar character but lack hydrogen bonding capabilities, which may limit the solubility of the target compound. |

Influence of pH on Aqueous Solubility:

The aqueous solubility of this compound is expected to be highly dependent on pH.[14]

-

At low pH (pH < pKa): The carboxylic acid will be protonated (-COOH), and the molecule will be neutral. Solubility will be at its minimum.

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated to the carboxylate anion (-COO⁻), forming a salt. The ionic nature of the molecule will lead to a significant increase in aqueous solubility.[1]

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The two primary methods for solubility determination in drug discovery are thermodynamic and kinetic solubility.[14][15]

Thermodynamic (Equilibrium) Solubility

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[16]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water at various pH values, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter.

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Strategic Approach to Solubility Characterization

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [Link]

-

García-Sotelo, D., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Klamt, A. (2018). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. [Link]

-

Pan, Y., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10568–10577. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Shayan, K., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Journal of Cheminformatics, 16(1), 1-14. [Link]

-

Burger, A., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design, 21(10), 5589-5603. [Link]

-

Hamad, E. Z. (2015). Predicting solubilities in polymer systems using COSMO-RS. ResearchGate. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. [Link]

-

Wang, Y., et al. (2020). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. ResearchGate. [Link]

-

Wikipedia. Sulfonic acid. [Link]

-

Houen, G. (1996). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 50, 68-70. [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. scm.com [scm.com]

- 9. researchgate.net [researchgate.net]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. scispace.com [scispace.com]

- 12. rheolution.com [rheolution.com]

- 13. scispace.com [scispace.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for 1-Methanesulfonylcyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methanesulfonylcyclopropane-1-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Multifunctional Cyclopropane

In the landscape of modern drug discovery and materials science, small, conformationally constrained molecules serve as invaluable scaffolds for building complex chemical architectures. This compound (C₅H₈O₄S) is a prime example of such a scaffold, integrating three key functional groups onto a rigid cyclopropane ring: a carboxylic acid, a sulfone, and a quaternary carbon center. This unique combination imparts specific steric and electronic properties that are of high interest to medicinal chemists and materials scientists. The carboxylic acid provides a handle for amide coupling and salt formation, the sulfone group acts as a potent hydrogen bond acceptor and metabolic stabilizer, and the cyclopropane ring introduces a defined three-dimensional geometry.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. For a molecule like this compound, a multi-technique spectroscopic approach is not merely confirmatory; it is essential for understanding its electronic environment, potential intermolecular interactions, and stability. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, offering not just the data itself, but the underlying scientific rationale for its interpretation and the field-proven protocols for its acquisition.

Summary of Spectroscopic Data

The following tables summarize the key predicted and expected spectroscopic data points for this compound. This data provides a quantitative fingerprint for the molecule's identity and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ¹H | 3.15 | Singlet | 3H | Sulfonyl Methyl (-SO₂CH₃ ) |

| ¹H | 1.80 - 1.90 | Multiplet (AA'BB') | 2H | Cyclopropyl Methylene (-CH₂ -) |

| ¹H | 1.60 - 1.70 | Multiplet (AA'BB') | 2H | Cyclopropyl Methylene (-CH₂ -) |

| ¹³C | 170 - 175 | Singlet | - | Carboxylic Carbon ( C OOH) |

| ¹³C | 50 - 55 | Singlet | - | Quaternary Cyclopropyl Carbon (C -SO₂) |

| ¹³C | 40 - 45 | Singlet | - | Sulfonyl Methyl (-SO₂C H₃) |

| ¹³C | 15 - 20 | Singlet | - | Cyclopropyl Methylene (C H₂) |

Note: Predicted values are based on standard chemical shift principles and data from analogous structures. Actual experimental values may vary slightly based on solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1280 - 1350 | Strong | S=O Asymmetric Stretch | Sulfone |

| 1120 - 1160 | Strong | S=O Symmetric Stretch | Sulfone |

| 2950 - 3050 | Medium | C-H Stretch | Methyl & Cyclopropyl |

| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid |

Table 3: Mass Spectrometry (MS) Data

| m/z Value (Predicted) | Ion Species | Notes |

|---|---|---|

| 165.02 | [M+H]⁺ | Protonated molecule (Positive Ion Mode) |

| 187.00 | [M+Na]⁺ | Sodiated adduct (Positive Ion Mode) |

| 163.01 | [M-H]⁻ | Deprotonated molecule (Negative Ion Mode) |

| 119.03 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide from parent |

| 101.02 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a common sulfone fragmentation[1] |

| 85.03 | [M+H - SO₂ - CH₄]⁺ | Subsequent loss of methane |

In-Depth Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

The NMR spectrum of this compound is particularly informative due to the strained nature of the cyclopropane ring and the influence of two powerful electron-withdrawing groups.

-

¹H NMR Analysis:

-

Carboxylic Acid Proton (δ 12.0-13.0): The proton of the -COOH group is expected to be significantly deshielded, appearing far downfield. This is a classic diagnostic signal for carboxylic acids, resulting from both the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen-bonding dimers.[2] Its signal is typically broad and will readily exchange with D₂O, causing it to disappear from the spectrum—a key confirmatory test.

-

Sulfonyl Methyl Protons (δ ~3.15): The three protons of the methyl group attached to the sulfone are observed as a sharp singlet. The strong deshielding effect of the two sulfone oxygens shifts this signal downfield compared to a typical methyl group.

-

Cyclopropyl Protons (δ 1.60-1.90): The four protons on the cyclopropane ring are chemically equivalent but magnetically non-equivalent, giving rise to a complex multiplet pattern often described as an AA'BB' system. Protons on a cyclopropane ring are characteristically shielded relative to other alkanes due to the ring current effect.[3] However, the adjacent quaternary carbon is substituted with two electron-withdrawing groups (-COOH and -SO₂CH₃), which will deshield these protons, shifting them further downfield than in an unsubstituted cyclopropane.

-

-

¹³C NMR Analysis:

-

Carbonyl Carbon (δ 170-175): The carbon of the carboxylic acid group is highly deshielded and appears in the typical range for this functional group.[2]

-

Quaternary Cyclopropyl Carbon (δ 50-55): This carbon is directly attached to the sulfone and carboxylic acid groups. The significant downfield shift is a direct consequence of the additive electron-withdrawing effects of these substituents.

-

Cyclopropyl Methylene Carbons (δ 15-20): These two carbons are equivalent and appear at a characteristically upfield position, typical for cyclopropane rings.[4]

-

Sulfonyl Methyl Carbon (δ 40-45): The methyl carbon is deshielded by the attached sulfonyl group, placing it in the expected region.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration

The IR spectrum provides a rapid and definitive confirmation of the key functional groups present in the molecule.

-